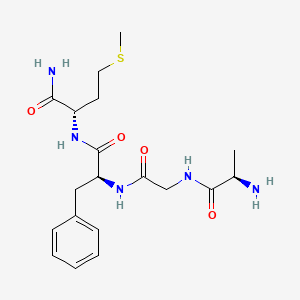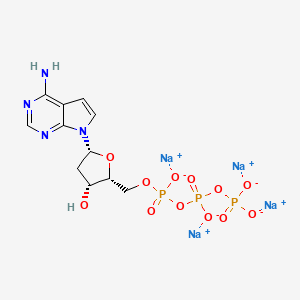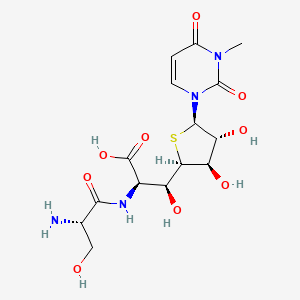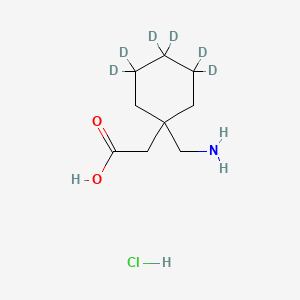
Sulindac sulfide-d3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sulindac sulfide-d3 is a deuterated form of sulindac sulfide, a nonsteroidal anti-inflammatory drug (NSAID). This compound is primarily used in scientific research as a stable isotope-labeled internal standard for the quantification of sulindac and its metabolites. This compound is known for its role as a noncompetitive γ-secretase inhibitor, which has implications in various biological processes .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of sulindac sulfide-d3 involves the incorporation of deuterium atoms into the sulindac sulfide molecule This is typically achieved through hydrogen-deuterium exchange reactionsThe reaction conditions often include the use of deuterated solvents and catalysts to facilitate the exchange process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to ensure the final product’s isotopic purity. The production is carried out in specialized facilities equipped to handle deuterated compounds and ensure consistent quality .
化学反应分析
Types of Reactions
Sulindac sulfide-d3 undergoes various chemical reactions, including:
Oxidation: Conversion to sulindac sulfone-d3.
Reduction: Formation of sulindac-d3.
Substitution: Introduction of different functional groups at specific positions on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Various nucleophiles and electrophiles under appropriate conditions.
Major Products
Oxidation: Sulindac sulfone-d3.
Reduction: Sulindac-d3.
Substitution: Derivatives with modified functional groups.
科学研究应用
Sulindac sulfide-d3 is widely used in scientific research, particularly in:
Chemistry: As an internal standard in mass spectrometry for the quantification of sulindac and its metabolites.
Biology: Studying the metabolic pathways and pharmacokinetics of sulindac.
Medicine: Investigating the therapeutic potential and mechanism of action of sulindac and its derivatives.
Industry: Quality control and validation of analytical methods for sulindac and related compounds
作用机制
Sulindac sulfide-d3 exerts its effects primarily through the inhibition of γ-secretase, an enzyme involved in the cleavage of amyloid precursor protein (APP). This inhibition reduces the production of amyloid-β peptides, which are implicated in the pathogenesis of Alzheimer’s disease. Additionally, this compound inhibits cyclooxygenase (COX) enzymes, leading to reduced prostaglandin synthesis and anti-inflammatory effects .
相似化合物的比较
Similar Compounds
Sulindac: The parent compound, a nonsteroidal anti-inflammatory drug.
Sulindac sulfide: The active metabolite of sulindac.
Sulindac sulfone: An oxidized metabolite of sulindac with different pharmacological properties
Uniqueness
Sulindac sulfide-d3 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise quantification in analytical studies. This makes it an invaluable tool in pharmacokinetic and metabolic research, offering insights that are not possible with non-deuterated analogs .
属性
分子式 |
C20H17FO2S |
|---|---|
分子量 |
343.4 g/mol |
IUPAC 名称 |
2-[(3Z)-6-fluoro-2-methyl-3-[[4-(trideuteriomethylsulfanyl)phenyl]methylidene]inden-1-yl]acetic acid |
InChI |
InChI=1S/C20H17FO2S/c1-12-17(9-13-3-6-15(24-2)7-4-13)16-8-5-14(21)10-19(16)18(12)11-20(22)23/h3-10H,11H2,1-2H3,(H,22,23)/b17-9-/i2D3 |
InChI 键 |
LFWHFZJPXXOYNR-FHFLIJIYSA-N |
手性 SMILES |
[2H]C([2H])([2H])SC1=CC=C(C=C1)/C=C\2/C(=C(C3=C2C=CC(=C3)F)CC(=O)O)C |
规范 SMILES |
CC1=C(C2=C(C1=CC3=CC=C(C=C3)SC)C=CC(=C2)F)CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![9-[(2R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12404420.png)

![[(2R,4S,5R)-3,4-dibenzoyloxy-5-(2,6-dichloropurin-9-yl)-4-methyloxolan-2-yl]methyl benzoate](/img/structure/B12404425.png)
![3-(Difluoromethyl)-N-(3',4',5'-trifluoro-[1,1'-biphenyl]-2-yl)-1-((2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)-1H-pyrazole-4-carboxamide](/img/structure/B12404426.png)

